Benzoximate

Integrated Pest Management Phytoseiidae selectivity Panonychus ulmi

Benzoximate (CAS 29104-30-1) is a synthetic bridged-diphenyl acaricide belonging to the benzhydroxamic acid derivative class. Developed by Nippon Soda and first commercialized in Japan in 1971, it acts via non-systemic contact and stomach action against all motile and egg stages of phytophagous mites, particularly the European red mite (Panonychus ulmi) and citrus red mite (Panonychus citri).

Molecular Formula C18H18ClNO5
Molecular Weight 363.8 g/mol
CAS No. 67011-39-6
Cat. No. B8774726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoximate
CAS67011-39-6
Molecular FormulaC18H18ClNO5
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESCCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H18ClNO5/c1-4-20(25-18(22)12-8-6-5-7-9-12)17(21)15-14(23-2)11-10-13(19)16(15)24-3/h5-11H,4H2,1-3H3
InChIKeyHOERQTQCTISLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzoximate Procurement Guide: Non-Systemic Acaricide Differentiation for Miticide Selection


Benzoximate (CAS 29104-30-1) is a synthetic bridged-diphenyl acaricide belonging to the benzhydroxamic acid derivative class [1]. Developed by Nippon Soda and first commercialized in Japan in 1971, it acts via non-systemic contact and stomach action against all motile and egg stages of phytophagous mites, particularly the European red mite (Panonychus ulmi) and citrus red mite (Panonychus citri) [2]. Although regulatory approval has lapsed in the European Union (EC 1107/2009) and many other jurisdictions, the compound retains relevance in specific Asian markets and as an analytical reference standard for residue monitoring [3].

Why Benzoximate Cannot Be Swapped Arbitrarily: Chemical Uniqueness and Differential Resistance Profiles Among Acaricides


Acaricides within the same application spectrum exhibit profoundly different selectivity, resistance selection pressure, and cross-resistance liabilities. Mite growth inhibitors such as hexythiazox lose efficacy through rapid target-site resistance development [1], while METI acaricides (fenpyroximate, pyridaben) show high toxicity to beneficial predatory mites that undermines integrated pest management (IPM) programs [2]. Benzoximate occupies a distinct niche characterized by sustained susceptibility in field populations despite decades of use, moderated cross-resistance risk relative to structural analogs, and a selective window that preserves phytoseiid predator populations — parameters that cannot be inferred from chemical class alone [3]. Generic substitution without quantifying these differential dimensions risks field failure, secondary pest flare-ups, and regulatory non-compliance in residue-monitored supply chains.

Benzoximate Comparative Evidence Guide: Quantitative Differentiation from Hexythiazox, Fenbutatin Oxide, Propargite, and METI Acaricides


Predatory Mite Selectivity: Benzoximate vs. Hexythiazox, Propargite, and METI Acaricides in Apple Orchard Field Trials

In five field trials on apple (Malus domestica) testing 14 acaricide active ingredients, benzoximate, dioctil-sulfosuccinate, and fenbutatin oxide were the only compounds that delivered the highest predator/prey ratio (phytoseiid mites : Panonychus ulmi), indicating lowest toxicity to beneficial predatory mites. By contrast, hexythiazox and propargite were moderately toxic to phytoseiids, and METI-group acaricides (fenazaquin, fenpyroximate, pyridaben, tebufenpyrad) were the most toxic to predatory mites, producing irregular predator/prey relationships [1]. Benzoximate thus groups in the top selectivity tier, alongside fenbutatin oxide, for IPM-compatible mite management where conservation of Amblyseius andersoni or A. californicus predators is operationally critical.

Integrated Pest Management Phytoseiidae selectivity Panonychus ulmi Apple orchards Predator-prey ratio

Field Resistance Development Risk: Benzoximate Retained Susceptibility While Hexythiazox and Clofentezine Failed

A resistance monitoring program conducted across apple orchards in the Tsugaru region, Aomori Prefecture, Japan (published 1992), examined susceptibility of Panonychus ulmi and Tetranychus urticae to multiple acaricides. Populations were clearly less susceptible to hexythiazox (after 6 years of use) and clofentezine (after only 2 years of use). Cross-resistance between hexythiazox and clofentezine was evident in T. urticae. In contrast, no clear resistance development was observed for fenbutatin oxide, benzoximate, or propargite, despite their concurrent field use [1]. This differential trajectory demonstrates that benzoximate's resistance selection pressure in the field is markedly lower than that of the mite growth inhibitor (MGI) class represented by hexythiazox/clofentezine, making it a more durable rotational partner.

Resistance management Hexythiazox resistance Clofentezine resistance Tetranychus urticae Panonychus ulmi Susceptibility monitoring

Cross-Resistance Magnitude: Benzoximate (RR=84 or RR=55) vs. Fenbutatin Oxide (RR≤40) in Multi-Resistant T. urticae Strains

In two independent laboratory selection studies using spray bioassays on Tetranychus urticae, cross-resistance levels to benzoximate were quantified against comparator acaricides. In the pyridaben-selected PR-20 strain, benzoximate showed a resistance ratio (RR) of 84, which was substantially lower than fenpyroximate (RR=373) and acrinathrin (RR=329), but notably higher than fenbutatin oxide (RR=10–40 range) and propargite (RR<10) [1]. In the fenpyroximate-selected FR-20 strain, benzoximate (RR=55) and propargite (RR=64) exhibited comparable cross-resistance, while fenbutatin oxide remained in the moderate RR=11–40 category [2]. These data position benzoximate at an intermediate cross-resistance risk: lower than METI acaricides (fenpyroximate, pyridaben) but higher than fenbutatin oxide and propargite, informing its strategic placement in resistance management rotations.

Cross-resistance Resistance ratio Pyridaben resistance Fenpyroximate resistance Tetranychus urticae METI acaricides

Field Efficacy Against Panonychus citri: 20% Benzoximate EC Performs Equivalently to 30% Propargite WP in Two-Year Taiwan Trial

A two-year field trial conducted on Indian jujube (Ziziphus mauritiana) in southern Taiwan evaluated nine acaricide formulations against the citrus red mite, Panonychus citri. In Year 1, 10% Fenpropathrin EC, 30% Propargite WP, and 20% Benzoximate EC all delivered excellent control efficacy. In Year 2, following partial product rotation, 10% Fenpropathrin EC, 30% Propargite WP, and 25% Oxythioquinox WP were the top performers [1]. The Year 1 data establish that 20% Benzoximate EC achieved parity with 30% Propargite WP at the field scale, demonstrating comparable efficacy against P. citri populations. This supports the interchangeability of benzoximate with propargite in rotation programs when regulatory or resistance considerations favor the former.

Field efficacy Panonychus citri Benzoximate EC Propargite WP Indian jujube Citrus red mite

Acute Mammalian Toxicity: Benzoximate LD50 >15,000 mg/kg vs. Propargite LD50 ~1,480–2,800 mg/kg

Regulatory toxicology data demonstrate a wide differential in acute mammalian toxicity between benzoximate and the alternative acaricide propargite. Benzoximate exhibits an acute oral LD50 >15,000 mg/kg in rats (and >5,000 mg/kg according to PPDB conservative classification), with dermal LD50 similarly >15,000 mg/kg [1][2]. In comparison, propargite acute oral LD50 values in rats range from approximately 1,480 to 2,800 mg/kg depending on the source [3]. This represents an approximately 5- to 10-fold higher acute oral toxicity for propargite relative to benzoximate. Fenbutatin oxide (LD50 >2,000 mg/kg oral in rats) falls between the two [4]. Hexythiazox (LD50 >5,000 mg/kg) is comparable to benzoximate in this dimension [5]. For procurement decisions involving operator exposure risk, benzoximate's superior mammalian safety profile relative to propargite is a quantifiable differentiator.

Mammalian toxicity Acute oral LD50 Rat Operator safety Risk assessment

Multi-Stage Activity and Residual Persistence: Benzoximate Controls Eggs Through Adults With 5–30 Day Residual Efficacy

Benzoximate is documented to exert contact toxicity across all mite developmental stages — eggs, larvae, nymphs, and adults — with demonstrated residual activity maintaining population suppression for 5–30 days post-application [1]. This all-stage spectrum differentiates it from ovicide/larvicide-specific compounds such as hexythiazox and clofentezine (IRAC Group 10A), which primarily target eggs and early motile stages with no adulticidal activity [2]. In field populations where overlapping generations require simultaneous egg and adult control, benzoximate eliminates the need for tank-mix partners to cover the adult cohort, simplifying application logistics and reducing total active ingredient load. The 25-day residual window also provides operational flexibility in spray interval scheduling.

Ovicidal activity Adulticide Residual activity All-stage control Benzoximate formulation

Benzoximate Application Scenarios: Where the Quantitative Differentiation Translates Into Operational Advantage


IPM-Certified Pome Fruit Production Requiring Phytoseiid Predator Conservation

In apple and pear orchards operating under IPM certification standards, benzoximate should be selected over hexythiazox, propargite, or METI acaricides when the conservation of predatory mites (Amblyseius andersoni, A. californicus, Typhlodromus pyri) is a programmatic requirement. The field evidence demonstrates that benzoximate groups in the lowest phytoseiid toxicity tier, with superior predator/prey ratios compared to all alternative acaricide classes except fenbutatin oxide [1]. This selectivity advantage directly reduces the risk of secondary pest outbreaks (e.g., spider mite resurgence) that frequently follow application of broad-spectrum or METI acaricides.

Resistance Management Rotation for Orchards With Documented Hexythiazox/Clofentezine Failure

Where field monitoring confirms reduced susceptibility to mite growth inhibitors (hexythiazox, clofentezine), benzoximate provides a validated rotational option with documented sustained field susceptibility [1]. Unlike METI acaricides (fenpyroximate, pyridaben), which carry high cross-resistance risk (RR > 200 in selected T. urticae strains), benzoximate exhibits a moderate cross-resistance profile (RR=55–84) that supports its use in alternation with lower-RR partners such as fenbutatin oxide or propargite [2]. The two-year Taiwan field trial further confirms that 20% Benzoximate EC delivers equivalent efficacy to 30% Propargite WP against Panonychus citri, ensuring that resistance management does not necessitate sacrifice of control quality [3].

Operator Safety-Driven Procurement in Propargite-Restricted Markets

In regulatory environments where propargite faces use restrictions due to carcinogenicity concerns or where operator dermal exposure limits are stringent, benzoximate offers a substantially safer mammalian toxicology profile. The acute oral LD50 differential of approximately 5- to 10-fold lower toxicity (benzoximate LD50 >15,000 mg/kg vs. propargite LD50 ~1,480–2,800 mg/kg in rats) provides a quantifiable risk reduction for mixing, loading, and application personnel [1][2]. This safety margin supports benzoximate as a compliant replacement in procurement specifications that impose maximum allowable toxicity thresholds for purchased plant protection products.

Multi-Stage Mite Infestation Control Without Tank-Mix Complexity

In citrus orchards or vineyards experiencing simultaneous egg hatch and adult mite activity, benzoximate's all-stage activity (ovicidal through adulticidal) eliminates the need for a separate ovicide (e.g., hexythiazox, clofentezine, or etoxazole) tank-mixed with an adulticide [1]. The 5–30 day residual activity window reduces application frequency relative to non-residual contact acaricides, providing operational cost savings in labor and fuel [1]. This single-product, all-stage coverage simplifies inventory management and reduces the probability of tank-mix incompatibility errors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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